molecular formula C10H14Si B14609296 CID 12592220

CID 12592220

Cat. No.: B14609296
M. Wt: 162.30 g/mol
InChI Key: BLNPKGPDAZVSAZ-UHFFFAOYSA-N
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Description

The compound with the PubChem CID 12592220 is known as Bis(acetonitrile)palladium dichloride. This compound is a coordination complex with the formula PdCl₂(NCCH₃)₂. It is the adduct of two acetonitrile ligands with palladium(II) chloride. Bis(acetonitrile)palladium dichloride is a yellow-brown solid that is soluble in organic solvents and is commonly used as a reagent and catalyst in various chemical reactions .

Preparation Methods

Bis(acetonitrile)palladium dichloride can be synthesized through the reaction of palladium(II) chloride with acetonitrile. The reaction typically involves dissolving palladium(II) chloride in acetonitrile and allowing the mixture to react at room temperature. The resulting product is then purified through recrystallization. Industrial production methods may involve similar reaction conditions but on a larger scale to accommodate higher yields .

Chemical Reactions Analysis

Bis(acetonitrile)palladium dichloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acetonitrile, 1,5-cyclooctadiene, and other ligands. The major products formed depend on the specific ligands and reaction conditions employed .

Scientific Research Applications

Bis(acetonitrile)palladium dichloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and carbon-carbon bond formation.

    Biology: It is employed in the study of metalloproteins and enzyme mimetics.

    Medicine: Research into its potential use in drug development and as a therapeutic agent is ongoing.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Bis(acetonitrile)palladium dichloride exerts its effects involves its ability to coordinate with other molecules and catalyze chemical reactions. The palladium center acts as a Lewis acid, facilitating the formation and breaking of chemical bonds. This coordination ability makes it an effective catalyst in various chemical processes .

Comparison with Similar Compounds

Bis(acetonitrile)palladium dichloride can be compared with other palladium(II) complexes such as Bis(benzonitrile)palladium dichloride and Dichloro(1,5-cyclooctadiene)palladium. These compounds share similar catalytic properties but differ in their ligand structures, which can influence their reactivity and applications. Bis(acetonitrile)palladium dichloride is unique due to its specific ligand environment, which provides distinct reactivity and solubility characteristics .

Similar compounds include:

Properties

Molecular Formula

C10H14Si

Molecular Weight

162.30 g/mol

InChI

InChI=1S/C10H14Si/c1-9(8-11-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

BLNPKGPDAZVSAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C[Si]C)C1=CC=CC=C1

Origin of Product

United States

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